N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzodiazepines, which are known for their wide range of pharmacological effects This compound also incorporates a thiophene moiety, a five-membered heteroaromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide typically involves the formation of the benzodiazepine core followed by the introduction of the thiophene carboxamide group. One common method involves the cyclocondensation of aminobenzophenones with appropriate reagents to form the benzodiazepine ring. The thiophene carboxamide group can then be introduced through a coupling reaction with thiophene-2-carboxylic acid or its derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow synthesis can be advantageous due to its ability to control reaction conditions precisely and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazepine ring can be reduced to form dihydrobenzodiazepines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzodiazepines.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its effects on various biological pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodiazepine moiety is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to anxiolytic and sedative properties. The thiophene moiety may contribute to additional biological activities, such as kinase inhibition, by interacting with specific enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Thiophene-2-carboxamide: A compound with a similar thiophene moiety but lacking the benzodiazepine structure.
Uniqueness
N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)thiophene-2-carboxamide is unique due to its combination of a benzodiazepine core and a thiophene carboxamide group. This dual structure allows it to exhibit a broader range of pharmacological activities compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C22H19N3OS |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2-ethyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19N3OS/c1-2-16-20(15-9-4-3-5-10-15)21(25-22(26)19-13-8-14-27-19)24-18-12-7-6-11-17(18)23-16/h3-14,20H,2H2,1H3,(H,24,25,26) |
InChI Key |
SLPWUVPSGPXIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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